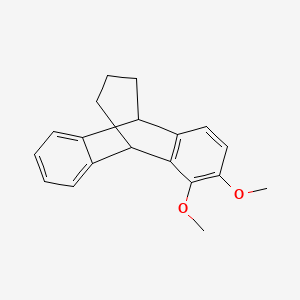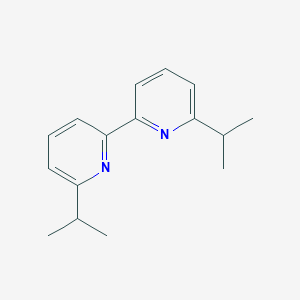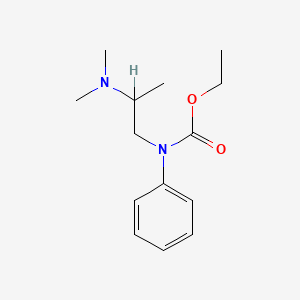
N-(2-(Dimethylamino)propyl)carbanilic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(Dimethylamino)propyl)carbanilic acid ethyl ester is an organic compound that belongs to the class of esters Esters are widely known for their pleasant aromas and are commonly found in nature
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)propyl)carbanilic acid ethyl ester typically involves the esterification of carbanilic acid with N-(2-(Dimethylamino)propyl) alcohol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction mixture is then cooled, and the ester is isolated by distillation or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process.
化学反应分析
Types of Reactions
N-(2-(Dimethylamino)propyl)carbanilic acid ethyl ester undergoes several types of chemical reactions, including:
Substitution: The ester can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used as catalysts.
Reduction: Lithium aluminum hydride is a widely used reducing agent for the reduction of esters.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Carbanilic acid and N-(2-(Dimethylamino)propyl) alcohol.
Reduction: The corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
科学研究应用
N-(2-(Dimethylamino)propyl)carbanilic acid ethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the production of polymers and other industrial materials.
作用机制
The mechanism of action of N-(2-(Dimethylamino)propyl)carbanilic acid ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release carbanilic acid and N-(2-(Dimethylamino)propyl) alcohol, which can then interact with various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(Dimethylamino)ethyl methacrylate
- Acetic acid, 2-(dimethylamino)ethyl ester
- 2-Propenoic acid, 2-(dimethylamino)ethyl ester
Uniqueness
N-(2-(Dimethylamino)propyl)carbanilic acid ethyl ester is unique due to its specific ester linkage and the presence of the dimethylamino group This combination imparts distinct chemical and physical properties that differentiate it from other similar compounds
属性
CAS 编号 |
92493-42-0 |
|---|---|
分子式 |
C14H22N2O2 |
分子量 |
250.34 g/mol |
IUPAC 名称 |
ethyl N-[2-(dimethylamino)propyl]-N-phenylcarbamate |
InChI |
InChI=1S/C14H22N2O2/c1-5-18-14(17)16(11-12(2)15(3)4)13-9-7-6-8-10-13/h6-10,12H,5,11H2,1-4H3 |
InChI 键 |
BFJBUQODUOZPKK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N(CC(C)N(C)C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


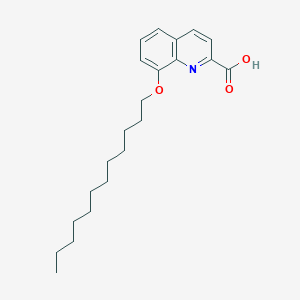
![4-Methoxy-2-[2-(2-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14350513.png)

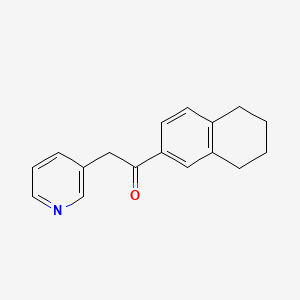
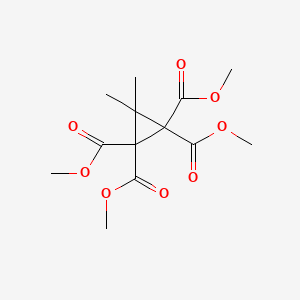
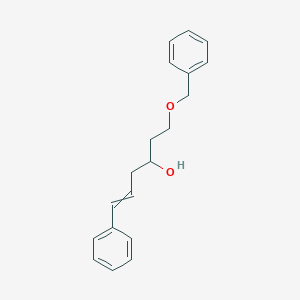

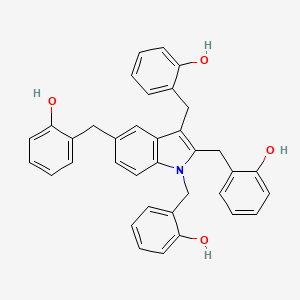
![(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate](/img/structure/B14350553.png)
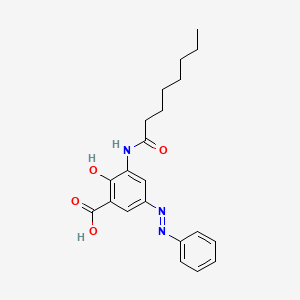
![2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl-](/img/structure/B14350580.png)

